
alpha-Endosulfan D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Endosulfan D4 is a variant of Endosulfan, an organochlorine insecticide and acaricide . It is used in environmental testing and its CAS number is 203645-57-2 . It belongs to the category of stable isotope labelled compounds . The molecular formula of alpha-Endosulfan D4 is C9 2H4 H2 Cl6 O3 S .
Molecular Structure Analysis
The molecular structure of alpha-Endosulfan D4 is similar to that of Endosulfan, with the difference being the presence of deuterium (D) atoms . The molecular weight of alpha-Endosulfan D4 is 410.95 . The structure can be represented by the SMILES string: [2H]C1([2H])OS@@OC([2H])([2H])[C@@H]2[C@H]1[C@]3(Cl)C(=C(Cl)[C@@]2(Cl)C3(Cl)Cl)Cl .
Physical And Chemical Properties Analysis
Alpha-Endosulfan D4 is a neat product . The physical and chemical properties of Endosulfan can provide some insights. Endosulfan is a brown crystal with a slight sulfur dioxide odor . It’s insoluble in water and slowly hydrolyzes to form sulfur dioxide and diol . It’s non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes .
Wissenschaftliche Forschungsanwendungen
Environmental Impact Analysis
Endosulfan-I-D4 is widely distributed in the environment and can be detected in all media, soil, sediments, air, water, and vegetation, over long distances from the application source . It typically enters the atmosphere through agricultural application and can be transported long distances in the air . The levels in the air vary substantially depending on the location. Rural areas tend to have higher levels .
Agricultural Applications
Endosulfan has been used on a variety of crops including broccoli, potatoes, coffee, cotton, peaches, apples, nectarines, prune, lettuce, tomatoes, grapes, melons, cauliflower, carrots, cabbage, rape, strawberry, alfalfa, beans, cereals, cucumber, tobacco, tea, oil crops, and some ornamental flowers to attack pests .
Human Health Impact
Endosulfan has been well acknowledged for its adverse impact on human health and has been empirically shown to cause deleterious effects such as respiratory difficulties, gastrointestinal discomfort such nausea and vomiting along with neurological and developmental abnormalities .
Impact on Aquatic and Terrestrial Life
Endosulfan used as insecticides threatens a wide spectrum of aquatic and terrestrial species . Water and soil contamination due to the substance’s long-term persistence and bioaccumulation across the food chain may harm higher trophic levels .
Regulations and Safety Measures
In order to mitigate potential risks to human health arising from the eating of endosulfan-contaminated aquatic creatures, a defined ambient water threshold has been implemented, set at a concentration of 159 micrograms per litre of water .
Safety and Hazards
Endosulfan is highly toxic by ingestion, inhalation, and skin absorption . It’s also an organochlorine and a sulfite ester, making it incompatible with strong oxidizing and reducing agents . As an ester, it will hydrolyze to form sulfur dioxide and a diol . The specific safety and hazard information for alpha-Endosulfan D4 is not provided in the search results.
Zukünftige Richtungen
Microplastics may play an important role in the fate and transport of pesticides like alpha-Endosulfan . This potentially harmful effect on the environment requires further investigation . The use of pesticides like Endosulfan is highly controversial due to its acute toxicity, bioaccumulation ability, persistence, and long-range atmospheric transport . Therefore, future directions may include the development of safer alternatives and improved methods for environmental testing and monitoring.
Wirkmechanismus
Target of Action
Endosulfan-I-D4, also known as alpha-Endosulfan D4 or beta-Endosulfan D4, is a broad-spectrum organochlorine pesticide . It is speculated to be detrimental to human health in areas of active exposure Endosulfan is known to be a potential endocrine disruptor .
Mode of Action
Endosulfan-I-D4 interacts with its targets, leading to various changes. It induces DNA damage that triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends . This DNA damage is primarily caused by the production of reactive oxygen species (ROS) .
Biochemical Pathways
Endosulfan-I-D4 affects several biochemical pathways. It induces DNA damage and triggers various levels of repair activities in cell lines . The most common way these pesticide molecules induce DNA damage is via the production of ROS . Endosulfan can be degraded by oxidation to form toxic metabolite endosulfan sulfate via sulfate group attacking or hydrolysis to metabolize endosulfan and produce predominantly less toxic endosulfan diol .
Result of Action
The molecular and cellular effects of Endosulfan-I-D4’s action are significant. Apart from reducing fertility levels in male animals, Endosulfan induces DNA damage that triggers a compromised DNA damage response leading to undesirable processing of broken DNA ends . It also causes respiratory difficulties, gastrointestinal discomfort such as nausea and vomiting along with neurological and developmental abnormalities .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Endosulfan-I-D4. It typically enters the atmosphere through agricultural application and can be transported long distances in the air . The levels in the air vary substantially depending on the location, with rural areas tending to have higher levels . Endosulfan half-life in soils is estimated to range from 60 to 800 days, while its half-life in groundwater and sediments may increase up to 6 years .
Eigenschaften
IUPAC Name |
(1S,2R,8S,9R)-1,9,10,11,12,12-hexachloro-3,3,7,7-tetradeuterio-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19?/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYMFSUJUZBWLH-WWUWEAHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@@H]2[C@@H]([C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)C(OS(=O)O1)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R,8S,9R)-1,9,10,11,12,12-hexachloro-3,3,7,7-tetradeuterio-4,6-dioxa-5lambda4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


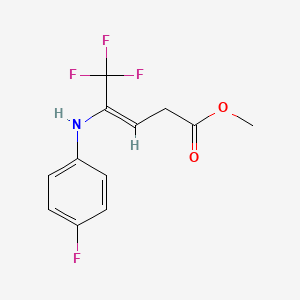
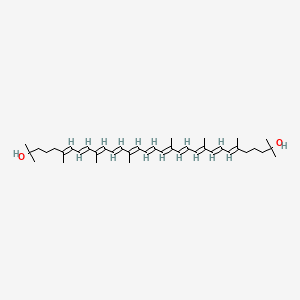
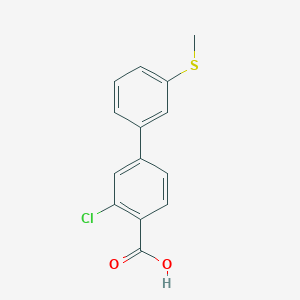
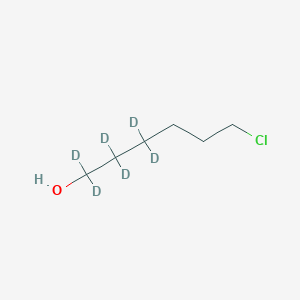
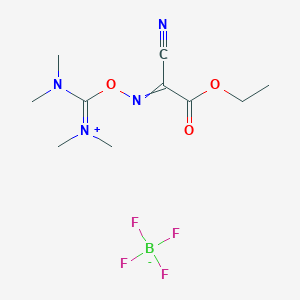


![(NE)-N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B1148507.png)
